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molecular formula C15H12FN3O2 B8391394 2-Fluoro-4-(2-(3-methylisoxazol-5-yl)pyridin-4-yloxy)benzenamine

2-Fluoro-4-(2-(3-methylisoxazol-5-yl)pyridin-4-yloxy)benzenamine

Cat. No. B8391394
M. Wt: 285.27 g/mol
InChI Key: FTROTLRZSIUGAT-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

Acetaldoxime (0.078 g, 1.321 mmol) and triethylamine (0.246 ml, 1.761 mmol) were added to a solution of 4-(2-ethynylpyridin-4-yloxy)-2-fluorobenzenamine (0.201 g, 0.881 mmol) in THF (4 mL) in a microwave reaction vial. To this solution was added 1-chloropyrrolidine-2,5-dione (0.176 g, 1.32 mmol) and the mixture was stirred at 130° C. for 45 min under microwave irradiation. An additional 1.5 eq each of acetaldoxime and 1-chloropyrrolidine-2,5-dione were added and the reaction heated for an additional 45 min at 130° C. This process was repeated one more time. The mixture was poured into a biphasic solution of water (40 mL) and EtOAc (30 mL). The organic layer was separated and the aqueous layer was extracted with EtOAc (2×20 ml). The combined organics were washed with brine, dried (Na2SO4), concentrated in vacuo and purified by column chromatography (EtOAc-hexanes) to afford 2-fluoro-4-(2-(3-methylisoxazol-5-yl)pyridin-4-yloxy)benzenamine (58 mg, 23% yield) as light red colored residue. MS (ESI) m/z: 286.1 (M+H+).
Name
Acetaldoxime
Quantity
0.078 g
Type
reactant
Reaction Step One
Quantity
0.246 mL
Type
reactant
Reaction Step One
Quantity
0.201 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step Two
Name
acetaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[N:3][OH:4])[CH3:2].C(N(CC)CC)C.[C:12]([C:14]1[CH:19]=[C:18]([O:20][C:21]2[CH:26]=[CH:25][C:24]([NH2:27])=[C:23]([F:28])[CH:22]=2)[CH:17]=[CH:16][N:15]=1)#[CH:13].ClN1C(=O)CCC1=O>C1COCC1.CCOC(C)=O.O>[F:28][C:23]1[CH:22]=[C:21]([O:20][C:18]2[CH:17]=[CH:16][N:15]=[C:14]([C:12]3[O:4][N:3]=[C:1]([CH3:2])[CH:13]=3)[CH:19]=2)[CH:26]=[CH:25][C:24]=1[NH2:27]

Inputs

Step One
Name
Acetaldoxime
Quantity
0.078 g
Type
reactant
Smiles
C(C)=NO
Name
Quantity
0.246 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.201 g
Type
reactant
Smiles
C(#C)C1=NC=CC(=C1)OC1=CC(=C(C=C1)N)F
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.176 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
acetaldoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 45 min under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated for an additional 45 min at 130° C
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×20 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC1=CC(=NC=C1)C1=CC(=NO1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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